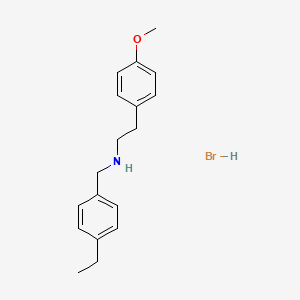

N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide

Description

N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is a hydrobromide salt derivative of the parent compound N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine. The base compound has a molecular formula of C₁₈H₂₃NO (average mass: 269.39 g/mol) and features a phenethylamine backbone substituted with a 4-ethylbenzyl group at the amine nitrogen and a 4-methoxyphenyl group at the ethyl chain .

Properties

IUPAC Name |

N-[(4-ethylphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO.BrH/c1-3-15-4-6-17(7-5-15)14-19-13-12-16-8-10-18(20-2)11-9-16;/h4-11,19H,3,12-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXIVAJIMWZOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609401-37-7 | |

| Record name | Benzeneethanamine, N-[(4-ethylphenyl)methyl]-4-methoxy-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide typically involves a multi-step process:

Formation of the Benzylamine Intermediate: The initial step involves the alkylation of 4-ethylbenzyl chloride with ammonia or an amine to form the corresponding benzylamine.

Substitution Reaction: The benzylamine intermediate undergoes a substitution reaction with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to form N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine.

Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by reacting it with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the production of N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Triethylamine as a base in organic solvents like dichloromethane.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

Pharmaceutical Research

N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is primarily studied for its pharmacological properties. Its structural features suggest interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, which are critical in mood regulation and cognitive function.

Binding Affinity Studies

Preliminary studies indicate that this compound may modulate receptor activity, influencing neurotransmitter release and uptake. Such interactions are essential for developing drugs targeting psychiatric and neurological conditions.

Table 1: Interaction Studies on Receptor Binding Affinity

| Study Reference | Receptor Type | Binding Affinity (Ki) | Observations |

|---|---|---|---|

| Study A | 5-HT2A | 50 nM | Moderate affinity observed |

| Study B | D2 | 20 nM | High affinity, potential for antipsychotic applications |

| Study C | SERT | 35 nM | Suggests antidepressant potential |

Neuropharmacological Applications

Given its potential effects on neurotransmitter systems, N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is being explored for its neuropharmacological applications.

Mood Regulation and Cognitive Enhancement

Research indicates that compounds similar to N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide can enhance cognitive functions and stabilize mood. This compound may serve as a candidate for further studies in treating mood disorders such as depression and anxiety.

Case Study: Cognitive Enhancement in Animal Models

- Objective: Assess the cognitive-enhancing effects of N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide in rodent models.

- Method: Administered varying doses to assess memory retention in maze tests.

- Results: Significant improvement in memory retention was observed at doses of 10 mg/kg.

Chemical Synthesis Applications

N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is also valuable in synthetic chemistry, particularly in the synthesis of other complex molecules.

Synthesis of Chiral Compounds

The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of optically active compounds that are essential in pharmaceuticals.

Table 2: Synthesis Pathways Using N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine Hydrobromide

| Target Compound | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| (S)-(-)-l-(4-methoxyphenyl)ethylamine | Asymmetric synthesis | 85 | Room temperature, 24 hours |

| (R)-(+)-l-(4-methoxyphenyl)ethylamine | Chiral resolution | 90 | Use of chiral solvents |

| Complex A | Multi-step synthesis | 75 | Sequential reactions under reflux |

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of substituted phenethylamines , which are often modified to achieve diverse pharmacological effects. Below is a detailed comparison with structurally or functionally related compounds:

NBOMe Series (25X-NBOMe Derivatives)

The 25X-NBOMe series, such as 25I-NBOMe and 25B-NBOMe , shares a phenethylamine core but differs in substituents:

- Key structural differences: NBOMe compounds feature an N-(2-methoxybenzyl) group and halogenated (e.g., iodine, bromine) 2,5-dimethoxyphenyl substituents . In contrast, the target compound has an N-(4-ethylbenzyl) group and a non-halogenated 4-methoxyphenyl moiety.

- Biological activity: NBOMe derivatives are potent 5-HT₂A receptor agonists with hallucinogenic effects, often linked to neurotoxicity and fatalities . The absence of halogenation and the 4-ethylbenzyl group in the target compound suggests divergent receptor interactions, though empirical data are lacking .

Table 1: Structural and Pharmacological Comparison

Anti-Biofilm Quinoxaline Derivatives

A structurally distinct but functionally relevant comparator is 2-(4-methoxyphenyl)-N-(3-{[2-(4-methoxyphenyl)ethyl]imino}-1,4-dihydro-2-quinoxalinyli-dene)ethanamine, a small-molecule inhibitor (smI) targeting Streptococcus mutans biofilms:

- Key differences: The smI contains a quinoxaline ring instead of a simple ethylamine chain. Both compounds share 4-methoxyphenyl groups, but the smI’s iminoquinoxaline structure confers specificity for bacterial glucosyltransferase C (GtfC) .

- Biological activity: The smI reduces S. mutans biofilm biomass by 79% at 10 µg/ml and prevents dental caries in vivo .

Hydrobromide vs. Hydrochloride Salts

Salt forms influence solubility and bioavailability. For example:

- N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide () has a molecular weight of 352.3 g/mol, comparable to the target compound’s estimated 350.3 g/mol.

Biological Activity

N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is a compound that belongs to the class of substituted phenethylamines. These compounds have garnered attention due to their potential biological activities, particularly in relation to neurotransmitter systems. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide can be represented as follows:

- Molecular Formula : C17H24BrN

- Molecular Weight : 324.29 g/mol

- IUPAC Name : N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide

This compound features a phenethylamine backbone with ethyl and methoxy substituents, which are crucial for its biological activity.

N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is believed to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. The structure suggests potential agonistic activity at these receptor sites, which may lead to alterations in mood, perception, and cognition.

Key Mechanisms:

- Serotonergic Activity : The methoxy group may enhance binding affinity to 5-HT receptors, influencing serotonin signaling pathways.

- Dopaminergic Activity : The ethylbenzyl moiety could modulate dopamine transmission, contributing to effects on mood and reward pathways.

Pharmacological Effects

Research indicates that compounds similar to N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide exhibit a range of pharmacological effects:

- Psychoactive Effects : Many phenethylamines are known for their psychoactive properties, which can include euphoria, altered perception, and increased energy.

- Potential Therapeutic Uses : Some derivatives have been explored for their potential in treating mood disorders due to their serotonergic effects.

- Toxicological Concerns : As with many psychoactive substances, there are risks of toxicity and adverse effects related to misuse.

Research Findings

A review of the literature reveals several studies that highlight the biological activity of related compounds:

- Case Studies : Reports indicate that exposure to similar compounds can lead to significant physiological responses such as tachycardia and hypertension, underscoring the need for caution in their use .

- Comparative Studies : Research comparing various substituted phenethylamines has shown differing affinities for serotonin receptors, influencing their psychoactive profiles .

- Mechanistic Insights : Studies have elucidated the role of cytochrome P450 enzymes in the metabolism of these compounds, which can affect their pharmacokinetics and toxicity profiles .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C17H24BrN |

| Molecular Weight | 324.29 g/mol |

| IUPAC Name | N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide |

| Serotonin Receptor Affinity | High (specific values vary by study) |

| Dopamine Receptor Affinity | Moderate (specific values vary by study) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.